Methods
Obestatin can be synthesized through solid-phase peptide synthesis or isolated from biological sources such as rat gastric tissue. The synthesis typically involves coupling amino acids in a stepwise manner to form the peptide chain, followed by modifications to achieve the C-terminal amidation.
Technical Details
The synthesis process often employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the protection of amino acids during assembly. Characterization of synthesized obestatin can be performed using techniques such as mass spectrometry and high-performance liquid chromatography to confirm the correct molecular weight and purity .
Structure
Obestatin has a specific molecular structure characterized by an alpha-helical conformation. Its sequence is critical for its interaction with receptors and biological activity. The peptide's structure can be represented as follows:
Data
The molecular formula for obestatin is C₁₁H₁₄N₄O₁₃S, with a molecular weight of approximately 246.31 g/mol. Its structural features include a disulfide bridge that may stabilize its conformation .
Reactions
Obestatin undergoes various biochemical reactions within the body, including binding to its receptor GPR39, which initiates intracellular signaling pathways. These pathways involve calcium signaling and activation of mitogen-activated protein kinases (MAPK), leading to physiological responses.
Technical Details
The interaction of obestatin with GPR39 results in downstream effects such as modulation of insulin secretion from pancreatic beta cells and regulation of adipocyte function. Research has shown that obestatin can inhibit gastric motility and food intake through these signaling mechanisms .
Process
Obestatin exerts its effects primarily through the activation of GPR39. Upon binding, it triggers intracellular signaling cascades that influence metabolic processes:
Data
Studies indicate that obestatin can increase intracellular calcium levels in neurons, suggesting its role in neurotransmission related to appetite regulation .
Physical Properties
Chemical Properties
Scientific Uses
Obestatin has several potential applications in scientific research and medicine:
Obestatin represents an important area of study due to its dual role in regulating appetite and metabolism, making it a potential target for therapeutic interventions in obesity and related diseases. Further research into its mechanisms may reveal additional applications in various biomedical fields.
Obestatin originates from the proteolytic cleavage of preproghrelin, a 117-amino-acid precursor protein that also yields the orexigenic peptide ghrelin. In rats, this precursor undergoes tissue-specific post-translational processing primarily in the gastric mucosa, where endocrine cells of the oxyntic glands cleave preproghrelin into smaller peptides. The cleavage process involves:
Notably, obestatin is produced in significantly lower quantities than ghrelin. Quantitative analysis reveals that the obestatin-to-ghrelin ratio in the rat gastric fundus is only 0.0039%, highlighting a substantial imbalance in their biosynthesis [1]. This disproportionate output suggests distinct regulatory mechanisms or functional prioritization toward ghrelin in gastrointestinal tissues.
Table 1: Proteolytic Processing Steps of Rat Preproghrelin
Precursor | Enzyme | Cleavage Site | Product |
---|---|---|---|
Preproghrelin (117 aa) | Signal peptidase | N-terminal | Proghrelin |
Proghrelin | PC1/3 | Arg⁷⁵↓Ala⁷⁶ | Obestatin (1-23) + C-terminal peptide |
Obestatin-Gly | PAM | Gly²³→Amidation | Bioactive obestatin |
Rat obestatin is a 23-amino-acid peptide (FNAPFDVGIKLSGAQYQQHGRAL-NH₂) sharing high homology with mouse obestatin but differing from the human sequence at 4 positions (notably Ala⁸→Thr and Gln¹⁵→Glu). These variations impact structural stability and receptor interactions:
Table 2: Key Species-Specific Variations in Obestatin
Species | Sequence (Positions 1–23) | Divergence from Rat | Structural Impact |
---|---|---|---|
Rat | FNAPFDVGIKLSGAQYQQHGRAL-NH₂ | — | Optimal α-helix (11–23) |
Mouse | FNAPFDVGIKLSGAQYQQHGRAL-NH₂ | None | Identical to rat |
Human | FNAPFDVTIKLSGQYQQHGRAL-NH₂ | T⁸, Q¹⁵, E¹⁶ | Reduced helicity in non-micellar environments |
C-terminal amidation is indispensable for obestatin’s biological activity. Non-amidated obestatin fails to bind GPR39 or induce intracellular signaling (e.g., ERK1/2 phosphorylation) in rat tissues [3] [9]. This modification:
Table 3: Functional Consequences of C-Terminal Amidation
Property | Amidated Obestatin | Non-Amidated Obestatin |
---|---|---|
α-Helical Content (SDS micelles) | 85% (residues 11–23) | <40% |
Receptor Binding (GPR39) | Kd = 1.3 nM (jejunum) | No detectable binding |
ERK1/2 Activation in 3T3-L1 Cells | EC₅₀ = 10 nM | Inactive |
Plasma Half-Life (Rat) | 22 min | ≤5 min |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1